3-(Azepane-1-sulfonyl)-phenylamine
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Overview
Description
3-(Azepane-1-sulfonyl)-phenylamine is an organic compound that features a phenylamine group attached to an azepane-1-sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepane-1-sulfonyl)-phenylamine typically involves a multi-step process. One common method includes the reaction of azepane-1-sulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, often using dichloromethane as the solvent. The reaction mixture is cooled with ice to maintain a low temperature, which helps in controlling the reaction rate and minimizing side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Azepane-1-sulfonyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(Azepane-1-sulfonyl)-phenylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(Azepane-1-sulfonyl)-phenylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function. Additionally, the phenylamine group can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 3-(Azepane-1-sulfonyl)-benzoic acid
- 3-(Azepane-1-sulfonyl)-4-chloro-benzoic acid
- 3-(Azepane-1-sulfonyl)-4-methoxy-benzoic acid
Uniqueness
3-(Azepane-1-sulfonyl)-phenylamine is unique due to the presence of both the azepane-1-sulfonyl and phenylamine groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, which can be advantageous in specific research or industrial contexts .
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c13-11-6-5-7-12(10-11)17(15,16)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDMSVNDLGEMFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407440 |
Source
|
Record name | 3-(Azepane-1-sulfonyl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91619-39-5 |
Source
|
Record name | 3-(Azepane-1-sulfonyl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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